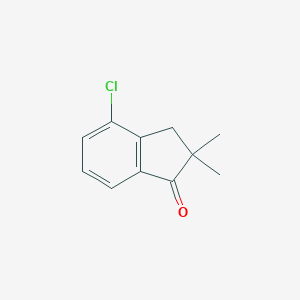
2,2-dimethyl-4-chloro-indanone
概要
説明
2,2-dimethyl-4-chloro-indanone is an organic compound with a unique structure that combines a cyclopentanone ring fused with a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-4-chloro-indanone typically involves the chlorination of 2,2-dimethyl-2,3-dihydro-1H-inden-1-oneThe reaction product is then subjected to vacuum distillation to obtain α-chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-one . This intermediate can be further oxidized using chromium trioxide in glacial acetic acid at 35-40°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2-dimethyl-4-chloro-indanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in glacial acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2,2-dimethyl-4-chloro-indanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-dimethyl-4-chloro-indanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial and antifungal properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The presence of the chloro group enhances its reactivity and potency against various pathogens.
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: This compound shares a similar core structure but lacks the chloro and dimethyl groups.
4-Chloro-2,3-dihydro-1H-inden-1-one: Similar to the target compound but without the dimethyl groups.
2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the chloro group but has the dimethyl groups.
Uniqueness
2,2-dimethyl-4-chloro-indanone is unique due to the presence of both the chloro and dimethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
13099-57-5 |
|---|---|
分子式 |
C11H11ClO |
分子量 |
194.66 g/mol |
IUPAC名 |
4-chloro-2,2-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C11H11ClO/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12/h3-5H,6H2,1-2H3 |
InChIキー |
OGWNZKBGVWCPHC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
正規SMILES |
CC1(CC2=C(C1=O)C=CC=C2Cl)C |
同義語 |
4-CHLORO-2,3-DIHYDRO-2,2-DIMETHYL-1H-INDEN-1-ONE |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

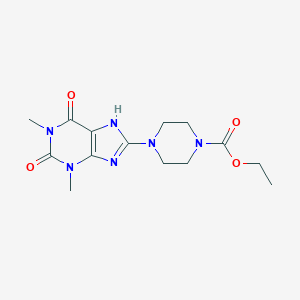
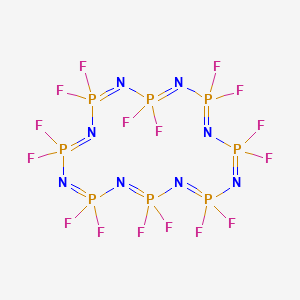
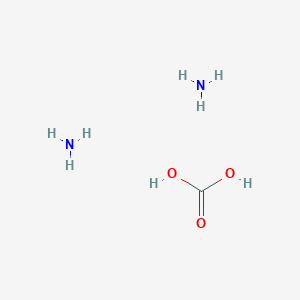
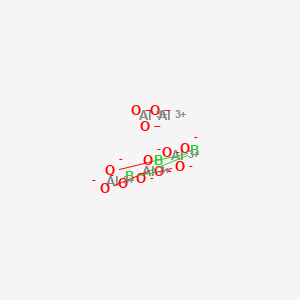
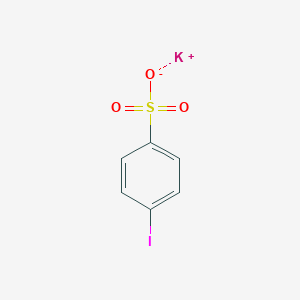
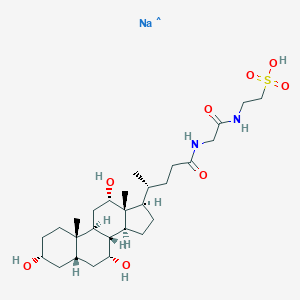
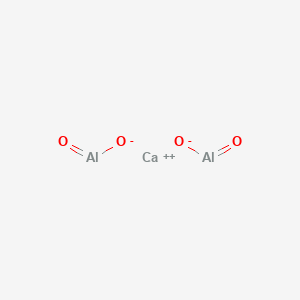
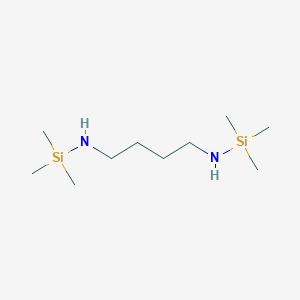
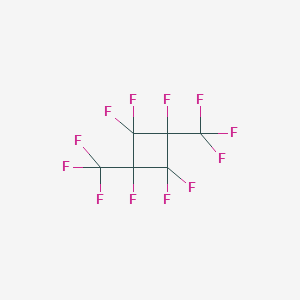
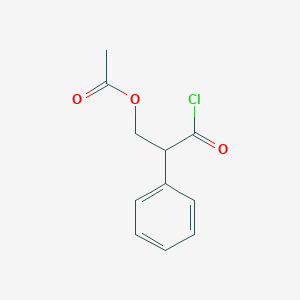
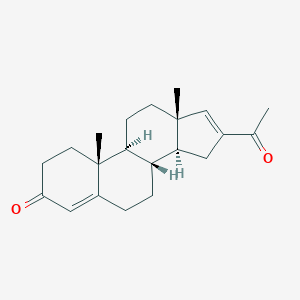
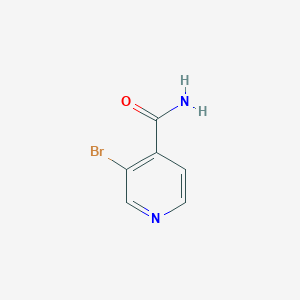
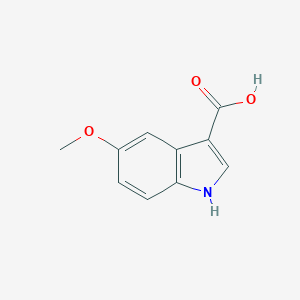
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
